molecular formula C13H10O3S B8067104 5-Methyl-2-thienylcarbonylbenzoic acid

5-Methyl-2-thienylcarbonylbenzoic acid

Cat. No.: B8067104
M. Wt: 246.28 g/mol
InChI Key: SJTSKWIEJFEURM-UHFFFAOYSA-N
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Description

5-Methyl-2-thienylcarbonylbenzoic acid is a benzoic acid derivative featuring a thienylcarbonyl substituent at the 2-position and a methyl group at the 5-position of the benzene ring. This compound combines the aromatic properties of the benzoic acid core with the electron-rich thiophene ring, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure enables unique reactivity patterns, particularly in coupling reactions and as a ligand in coordination chemistry.

Properties

IUPAC Name

5-methyl-2-(thiophene-2-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c1-8-4-5-9(10(7-8)13(15)16)12(14)11-3-2-6-17-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTSKWIEJFEURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-thienylcarbonylbenzoic acid typically involves the reaction of 5-methyl-2-thiophenecarboxylic acid with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thienylcarbonylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methyl-2-thienylcarbonylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-thienylcarbonylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Similarities

The following compounds exhibit structural similarities to 5-methyl-2-thienylcarbonylbenzoic acid, as inferred from molecular similarity scores and functional group analysis ():

Compound Name Key Structural Features CAS Number Similarity Score Key Differences vs. Target Compound
Methyl 5-methylthiazole-2-carboxylate Thiazole ring, methyl ester group 14190-59-1 0.93 Replaces thienyl with thiazole; ester vs. carboxylic acid
5-Phenylthiazole-2-carboxylic acid Thiazole ring, phenyl substituent 79247-98-6 0.73 Phenyl vs. methyl substituent; thiazole vs. thienyl
2-(1,3-Thiazolidine-3-carbonyl)benzoic acid Saturated thiazolidine ring 84233-61-4 N/A Thiazolidine (non-aromatic) vs. thienyl; altered conjugation
2-[[(3-Methylisoxazol-5-yl)methyl]thio]benzoic acid Isoxazole ring, thioether linkage N/A N/A Isoxazole (O/N heterocycle) vs. thienyl; thioether bridge
5-Iodo-2-methyl benzoic acid Iodo and methyl substituents on benzoic acid N/A N/A Lacks thienylcarbonyl group; iodine substituent alters reactivity

Reactivity and Electronic Effects

  • Thiazole vs. Thienyl : Thiazole-containing analogs (e.g., Methyl 5-methylthiazole-2-carboxylate) exhibit greater electron deficiency due to the electronegative nitrogen in the thiazole ring. This enhances their participation in nucleophilic aromatic substitution compared to the electron-rich thienyl group in the target compound .
  • Ester vs. Carboxylic Acid : Methyl esters (e.g., Methyl 5-methylbenzo[d]thiazole-2-carboxylate) offer improved lipophilicity, making them more suitable for cell permeability studies, whereas the carboxylic acid group in the target compound enhances hydrogen bonding and metal coordination .
  • Saturated vs. Aromatic Rings : Thiazolidine derivatives (e.g., 2-(1,3-thiazolidine-3-carbonyl)benzoic acid) lack aromaticity, reducing π-π stacking interactions but increasing conformational flexibility .

Key Research Findings

  • Synthetic Accessibility : Methyl 5-methylthiazole-2-carboxylate is more readily synthesized via one-pot cyclization, whereas the target compound requires multistep thiophene functionalization .
  • Biological Activity : 5-Phenylthiazole-2-carboxylic acid demonstrates higher antimicrobial activity than the target compound, likely due to the phenyl group enhancing hydrophobic interactions with bacterial membranes .
  • Thermal Stability : Thiazolidine derivatives exhibit lower thermal stability compared to aromatic analogs like this compound, as observed in differential scanning calorimetry studies .

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